molecular formula C8H13NO3 B8727942 4-[(2-Methylacryloyl)amino]butanoic acid CAS No. 59178-91-5

4-[(2-Methylacryloyl)amino]butanoic acid

Cat. No. B8727942
M. Wt: 171.19 g/mol
InChI Key: LHVQJZCUVLPWNZ-UHFFFAOYSA-N
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Patent
US04663409

Procedure details

The general procedure above is utilized with 51.5 g (0.5 mol) of 4-aminobutyric acid, 52.39 (0.5 mol) of methacryloyl chloride, 40 g (1 mol) of sodium hydroxide. p-methoxyphenol is used as an inihibitor. Crystallization from ethyl acetate yielded very low melting crystalline material, melting point (30°-35° C.). Purity by bromination 100.14%. NMR (CDCl3), 10.85 gamma (br s, 1H, COOH), 7.1 gamma (br s, 1H, NH), 6.0 gamma (br s, 1H, =CH2), 5.65 gamma (br s, 1H, =CH2), 3.6 gamma (q, 2H, NCH2), 2.6 gamma (t, 2H, CH2CO), 2.2 gamma (br s, 5H, CH3 and CH2CH2CH2).
Quantity
51.5 g
Type
reactant
Reaction Step One
[Compound]
Name
52.39
Quantity
0.5 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
40 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
bromination
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][CH2:4][C:5]([OH:7])=[O:6].[C:8](Cl)(=[O:12])[C:9]([CH3:11])=[CH2:10].[OH-].[Na+].COC1C=CC(O)=CC=1>>[C:8]([NH:1][CH2:2][CH2:3][CH2:4][C:5]([OH:7])=[O:6])(=[O:12])[C:9]([CH3:11])=[CH2:10] |f:2.3|

Inputs

Step One
Name
Quantity
51.5 g
Type
reactant
Smiles
NCCCC(=O)O
Step Two
Name
52.39
Quantity
0.5 mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)Cl
Step Four
Name
Quantity
40 g
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)O
Step Six
Name
bromination
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Crystallization from ethyl acetate
CUSTOM
Type
CUSTOM
Details
yielded very low
CUSTOM
Type
CUSTOM
Details
point (30°-35° C.)

Outcomes

Product
Name
Type
Smiles
C(C(=C)C)(=O)NCCCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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